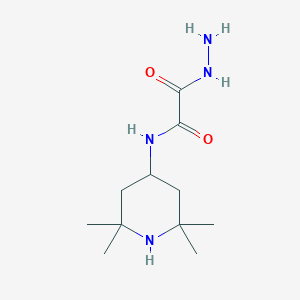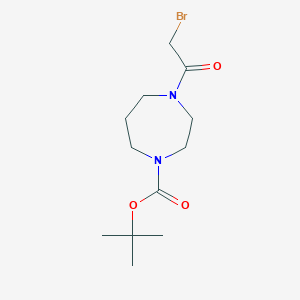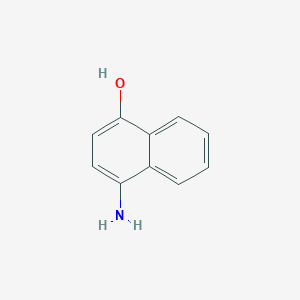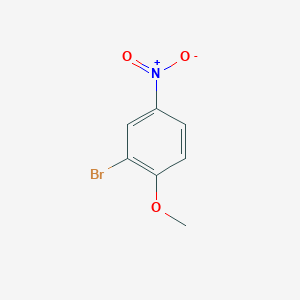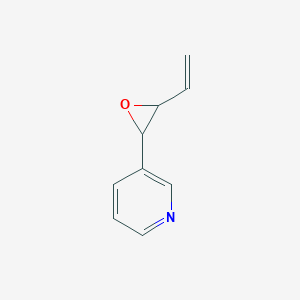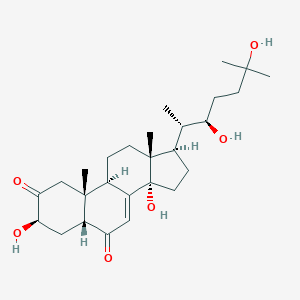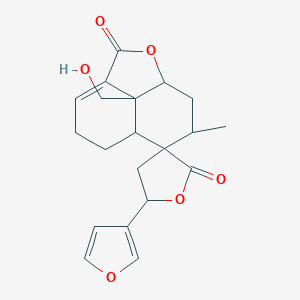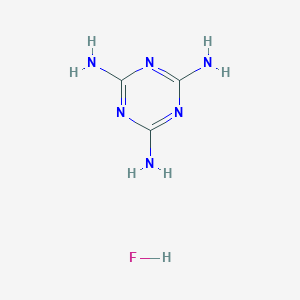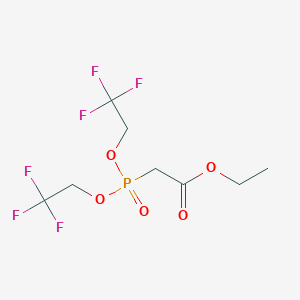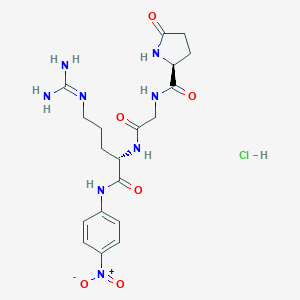
Pglu-Gly-Arg p-nitroanilide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pglu-Gly-Arg p-nitroanilide hydrochloride is a chemical compound that is commonly used in scientific research to study the biochemical and physiological effects of enzymes. This compound is a substrate for enzymes that cleave peptide bonds, and it is used to measure the activity of these enzymes in various biological systems.
Wirkmechanismus
Pglu-Gly-Arg p-nitroanilide hydrochloride is a substrate for enzymes that cleave peptide bonds. When this compound is cleaved by an enzyme, it releases p-nitroaniline, which can be detected spectrophotometrically. The rate of release of p-nitroaniline is proportional to the activity of the enzyme, which allows for the measurement of enzyme activity in various biological systems.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Pglu-Gly-Arg p-nitroanilide hydrochloride are related to the activity of enzymes that cleave peptide bonds. These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response. Inhibitors of these enzymes can be useful in the treatment of diseases such as cancer, inflammation, and thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pglu-Gly-Arg p-nitroanilide hydrochloride in lab experiments is that it is a well-established substrate for enzymes that cleave peptide bonds. This allows for the measurement of enzyme activity in various biological systems using a standardized assay. However, one limitation of using Pglu-Gly-Arg p-nitroanilide hydrochloride is that it may not be suitable for all types of enzymes, and other substrates may be required for specific enzymes.
Zukünftige Richtungen
There are several future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in scientific research. One direction is the development of new inhibitors of enzymes that cleave peptide bonds, which can be useful in the treatment of various diseases. Another direction is the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in the development of new diagnostic assays for enzyme activity. Additionally, the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in combination with other substrates and assays may provide new insights into the activity of enzymes in various biological systems.
Conclusion
In conclusion, Pglu-Gly-Arg p-nitroanilide hydrochloride is a well-established substrate for enzymes that cleave peptide bonds, and it is commonly used in scientific research to study the activity of these enzymes in various biological systems. The synthesis method of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride include the development of new inhibitors of enzymes that cleave peptide bonds and the use of this compound in the development of new diagnostic assays for enzyme activity.
Synthesemethoden
The synthesis of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The protected tripeptide used in the synthesis is typically Boc-Glu(OtBu)-Gly-Arg(Tos), which is reacted with p-nitroaniline in the presence of a coupling agent such as HBTU. The resulting product is then deprotected using TFA to yield Pglu-Gly-Arg p-nitroanilide hydrochloride.
Wissenschaftliche Forschungsanwendungen
Pglu-Gly-Arg p-nitroanilide hydrochloride is commonly used in scientific research to study the activity of enzymes that cleave peptide bonds. This compound is a substrate for enzymes such as trypsin, chymotrypsin, and elastase, and it is used to measure the activity of these enzymes in various biological systems. Pglu-Gly-Arg p-nitroanilide hydrochloride is also used to screen for inhibitors of these enzymes, which can be useful in the development of new drugs.
Eigenschaften
CAS-Nummer |
115389-02-1 |
|---|---|
Produktname |
Pglu-Gly-Arg p-nitroanilide hydrochloride |
Molekularformel |
C19H27ClN8O6 |
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
(2S)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H26N8O6.ClH/c20-19(21)22-9-1-2-13(18(31)24-11-3-5-12(6-4-11)27(32)33)26-16(29)10-23-17(30)14-7-8-15(28)25-14;/h3-6,13-14H,1-2,7-10H2,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H4,20,21,22);1H/t13-,14-;/m0./s1 |
InChI-Schlüssel |
PZDJIXYQYPADDW-IODNYQNNSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Piktogramme |
Irritant; Health Hazard |
Sequenz |
XGR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



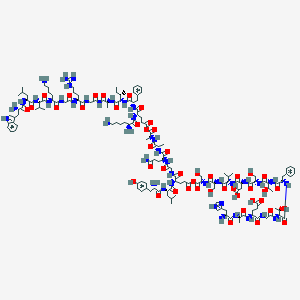
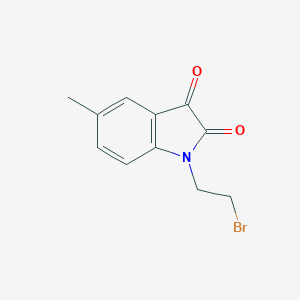
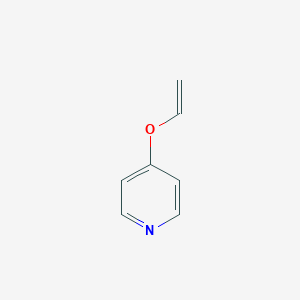
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
